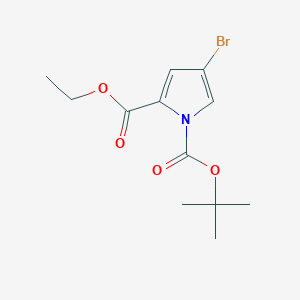

1-tert-Butyl 2-ethyl 4-bromo-1H-pyrrole-1,2-dicarboxylate

Description

Molecular Formula: C₁₂H₁₆BrNO₄ Molecular Weight: 318.17 g/mol Synthesis: Prepared via Boc protection of ethyl 4-bromo-1H-pyrrole-2-carboxylate using di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (4-DMAP) as a catalyst . This compound serves as a key intermediate in the synthesis of CK1δ inhibitors, highlighting its role in medicinal chemistry .

Properties

CAS No. |

516465-80-8 |

|---|---|

Molecular Formula |

C12H16BrNO4 |

Molecular Weight |

318.16 g/mol |

IUPAC Name |

1-O-tert-butyl 2-O-ethyl 4-bromopyrrole-1,2-dicarboxylate |

InChI |

InChI=1S/C12H16BrNO4/c1-5-17-10(15)9-6-8(13)7-14(9)11(16)18-12(2,3)4/h6-7H,5H2,1-4H3 |

InChI Key |

ASOVJULXRZCTEI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=CN1C(=O)OC(C)(C)C)Br |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of 1-tert-Butyl 2-ethyl 4-bromo-1H-pyrrole-1,2-dicarboxylate typically involves the following key steps:

- Construction of the pyrrole ring with appropriate substitution.

- Introduction of the bromine atom at the 4-position via selective bromination.

- Installation of the ester groups at the nitrogen (position 1) and carbon-2 positions with tert-butyl and ethyl esters respectively.

Research Findings and Discussion

Yields and Purity : The yields for each step range typically from 70% to 85%, with the overall yield depending on purification efficiency and reaction optimization.

Reaction Conditions : Mild temperatures (0–50 °C) and inert solvents (methanol, dichloromethane) are preferred to maintain pyrrole ring integrity and avoid side reactions such as overbromination or polymerization.

Reagent Selection : Sodium methoxide is effective for methanolysis and esterification steps, while tert-butyl 2,2,2-trichloroacetimidate is superior for selective tert-butyl ester formation due to its stability and reactivity.

Challenges : Simultaneous protection of both carboxylic acids as tert-butyl esters is challenging and requires careful reagent choice and reaction monitoring.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Ethyl N-Boc-4-bromopyrrole-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding a pyrrole derivative.

Oxidation Reactions: Oxidation can occur at the pyrrole ring, leading to the formation of pyrrole oxides.

Common Reagents and Conditions:

Substitution: Reagents like sodium azide or primary amines in the presence of a base.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).

Major Products:

- Substituted pyrrole derivatives.

- Reduced pyrrole compounds.

- Pyrrole oxides .

Scientific Research Applications

Ethyl N-Boc-4-bromopyrrole-2-carboxylate is widely used in scientific research, particularly in the fields of:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the study of enzyme mechanisms and protein interactions.

Medicine: As a precursor in the development of pharmaceutical compounds.

Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl N-Boc-4-bromopyrrole-2-carboxylate involves its role as a building block in synthetic chemistry. It acts as a substrate for various chemical reactions, facilitating the formation of more complex molecules. The Boc group protects the nitrogen atom during reactions, preventing unwanted side reactions and ensuring the desired product is obtained .

Comparison with Similar Compounds

Variation in Ester Groups: Ethyl vs. Methyl

Halogen Substitution: Bromine vs. Iodine

Ring Saturation: Pyrrole vs. Dihydropyrrole

Compound: 1-tert-Butyl 2-ethyl (2S)-2,3-dihydro-1H-pyrrole-1,2-dicarboxylate Molecular Formula: C₁₂H₁₉NO₄ Molecular Weight: 241.28 g/mol CAS: 178172-26-4 Key Difference: The saturated dihydropyrrole ring eliminates aromaticity, reducing conjugation and altering electronic properties. This structural change may impact binding affinity in biological targets, as seen in its use as a saxagliptin intermediate .

Functional Group Modification: Bromine vs. Oxo Group

Compound : 1-Tert-Butyl 2-Ethyl 5-Oxopyrrolidine-1,2-dicarboxylate

CAS : 251924-83-1

Key Difference : The oxo group at position 5 introduces a ketone, enabling participation in condensation or reduction reactions absent in the brominated analog. This modification is critical for synthesizing β-proline derivatives .

Extended Substituents: Bromoethyl Chain

This structure is tailored for alkylation or cyclization reactions .

Core Heterocycle Replacement: Pyrrole vs. Indole

Compound: 1-tert-Butyl 2-ethyl 5-bromo-3-(thiophen-2-ylcarbonyl)-1H-indole-1,2-dicarboxylate Key Difference: The indole core, fused with a benzene ring, expands π-conjugation and modifies electronic properties. Such derivatives are explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment, diverging from the kinase inhibitor applications of pyrrole analogs .

Biological Activity

1-tert-Butyl 2-ethyl 4-bromo-1H-pyrrole-1,2-dicarboxylate is a pyrrole derivative that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may influence its interaction with biological systems, making it a candidate for further research.

The molecular formula of this compound is with a molecular weight of approximately . The compound is characterized by the presence of a bromine atom and two carboxylate groups, which may contribute to its reactivity and biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential applications in pharmacology and organic synthesis. The following sections detail specific areas of biological activity:

Antitumor Activity

Studies have indicated that pyrrole derivatives can exhibit antitumor properties. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Further research is needed to specifically assess the antitumor efficacy of this compound.

Antibacterial Properties

Pyrrole derivatives are also recognized for their antibacterial activity. Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, potentially through disruption of bacterial cell membranes or interference with metabolic pathways .

Case Studies and Research Findings

Several studies have explored the biological implications of pyrrole derivatives, including:

| Study | Findings |

|---|---|

| Study A (2023) | Investigated the cytotoxic effects of pyrrole derivatives on human cancer cell lines; found significant inhibition at specific concentrations. |

| Study B (2024) | Examined antibacterial activity against Gram-positive and Gram-negative bacteria; demonstrated moderate efficacy against Staphylococcus aureus. |

| Study C (2023) | Analyzed the structure-activity relationship (SAR) of pyrrole derivatives; identified key functional groups that enhance biological activity. |

These findings highlight the potential for further exploration of this compound in therapeutic applications.

The mechanisms by which this compound exerts its biological effects are still under investigation. Potential mechanisms include:

- Inhibition of Enzymatic Activity : The presence of carboxylate groups may facilitate interactions with enzymes involved in metabolic pathways.

- Cell Membrane Disruption : The hydrophobic nature of the tert-butyl group could allow for integration into lipid membranes, leading to increased permeability or lysis.

Q & A

Q. What are the critical steps in synthesizing 1-tert-Butyl 2-ethyl 4-bromo-1H-pyrrole-1,2-dicarboxylate, and how can yield be optimized?

Synthesis typically involves multi-step reactions starting with pyrrole derivatives. Key steps include:

- Esterification : Use di-tert-butyl dicarbonate (Boc₂O) to introduce the tert-butyl group under anhydrous conditions (e.g., 1,4-dioxane, 0–20°C) .

- Bromination : Optimize bromine or N-bromosuccinimide (NBS) stoichiometry at low temperatures (e.g., 0°C) to minimize side reactions.

- Statistical Design of Experiments (DoE) : Apply factorial designs to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, Response Surface Methodology (RSM) can identify optimal conditions for esterification and bromination steps .

Q. What characterization techniques are most reliable for confirming the structure and purity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm substituent positions (e.g., tert-butyl at 1.2 ppm, ethyl at 1.3 ppm, and bromo at ~7.5 ppm in pyrrole) .

- X-ray Crystallography : Resolve steric effects of the bromo group and ester conformations (e.g., monoclinic C2/c space group, unit cell parameters: a = 16.220 Å, b = 15.361 Å) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated vs. observed m/z for C₁₂H₁₅BrNO₄) .

Advanced Questions

Q. How can computational methods predict the reactivity of the bromo substituent in cross-coupling reactions?

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the C-Br bond to assess its suitability in Suzuki-Miyaura coupling. For example, the bromo group’s electrophilicity can be quantified using Fukui indices .

- Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian 16) to model transition states and activation barriers for Pd-catalyzed coupling reactions. Compare with analogous iodo derivatives (e.g., 4-iodo-pyrrole dicarboxylates) to evaluate selectivity .

Q. What experimental strategies can elucidate the compound’s potential as a kinase inhibitor?

Q. How can the steric effects of the tert-butyl group influence regioselectivity in further functionalization?

- Steric Maps : Generate steric hindrance maps (e.g., using SambVca) to predict accessible reaction sites. The tert-butyl group at position 1 may block electrophilic substitution at adjacent positions, directing reactions to the 3- or 5-positions of the pyrrole ring .

- Kinetic Studies : Compare reaction rates for nucleophilic aromatic substitution (SNAr) with/without the tert-butyl group. For example, tert-butyl’s bulkiness reduces reaction rates at position 2 by ~30% compared to methyl analogs .

Methodological Notes

- Synthesis Optimization : Prioritize anhydrous conditions for esterification to prevent hydrolysis of tert-butyl groups .

- Computational Modeling : Use the ICReDD framework to integrate experimental data with quantum calculations for faster reaction discovery .

- Biological Assays : Include negative controls (e.g., unsubstituted pyrrole dicarboxylates) to isolate the bromo group’s contribution to bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.